molecular formula C14H19NO4 B6424767 1-(2,4-dihydroxyphenyl)-2-(2,6-dimethylmorpholin-4-yl)ethan-1-one CAS No. 780775-02-2

1-(2,4-dihydroxyphenyl)-2-(2,6-dimethylmorpholin-4-yl)ethan-1-one

Cat. No. B6424767
CAS RN: 780775-02-2
M. Wt: 265.30 g/mol
InChI Key: BAOAJRANYCPYFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,4-Dihydroxyphenyl)-2-(2,6-dimethylmorpholin-4-yl)ethan-1-one (DMPE) is an organic compound that has been studied and used in various scientific research applications. It is a derivative of phenol, which is a widely used aromatic compound found in many products. DMPE can be synthesized in the laboratory and has been used in a variety of research applications, including biochemical and physiological studies.

Scientific Research Applications

1-(2,4-dihydroxyphenyl)-2-(2,6-dimethylmorpholin-4-yl)ethan-1-one has been used in a variety of scientific research applications, including biochemical and physiological studies. It has been used as a substrate for cytochrome P450 enzymes, as a model compound for studying the kinetics of enzyme-catalyzed reactions, and as an inhibitor of the enzyme catechol-O-methyltransferase (COMT). It has also been used to study the effects of environmental pollutants on the body, as well as to study the effects of certain drugs on the body.

Mechanism of Action

The mechanism of action of 1-(2,4-dihydroxyphenyl)-2-(2,6-dimethylmorpholin-4-yl)ethan-1-one is not fully understood, but it is believed that it acts as a competitive inhibitor of the enzyme catechol-O-methyltransferase (COMT). It is thought to bind to the active site of the enzyme, preventing the substrate from binding and thus preventing the reaction from occurring. It is also thought to act as a substrate for cytochrome P450 enzymes, which are involved in the metabolism of various drugs and environmental pollutants.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(2,4-dihydroxyphenyl)-2-(2,6-dimethylmorpholin-4-yl)ethan-1-one have not been extensively studied. However, it has been shown to have an inhibitory effect on the enzyme catechol-O-methyltransferase (COMT), which is involved in the metabolism of certain drugs and environmental pollutants. It has also been shown to act as a substrate for cytochrome P450 enzymes, which are involved in the metabolism of various drugs and environmental pollutants.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(2,4-dihydroxyphenyl)-2-(2,6-dimethylmorpholin-4-yl)ethan-1-one in laboratory experiments include its low cost, ease of synthesis, and its ability to act as a competitive inhibitor of the enzyme catechol-O-methyltransferase (COMT). Its ability to act as a substrate for cytochrome P450 enzymes is also advantageous in biochemical and physiological studies. However, the limited amount of research on the biochemical and physiological effects of 1-(2,4-dihydroxyphenyl)-2-(2,6-dimethylmorpholin-4-yl)ethan-1-one means that its use in laboratory experiments is limited.

Future Directions

Of research involving 1-(2,4-dihydroxyphenyl)-2-(2,6-dimethylmorpholin-4-yl)ethan-1-one include further studies on its biochemical and physiological effects, as well as its potential applications as an inhibitor of the enzyme catechol-O-methyltransferase (COMT). Other research could focus on its potential applications as a substrate for cytochrome P450 enzymes, as well as its potential use in the development of new drugs and environmental pollutants. Additionally, further research could focus on its potential use in the development of new laboratory techniques and methods.

Synthesis Methods

1-(2,4-dihydroxyphenyl)-2-(2,6-dimethylmorpholin-4-yl)ethan-1-one can be synthesized using a two-step process. The first step involves the reaction of 2,4-dihydroxybenzaldehyde and 2,6-dimethylmorpholine in a 1:1 molar ratio in the presence of a catalytic amount of p-toluenesulfonic acid (PTSA). The reaction is carried out at 80°C for 8 hours, resulting in the formation of 1-(2,4-dihydroxyphenyl)-2-(2,6-dimethylmorpholin-4-yl)ethan-1-one. The second step involves the purification of the product, which can be done by recrystallization from a mixture of ethanol and water.

properties

IUPAC Name

1-(2,4-dihydroxyphenyl)-2-(2,6-dimethylmorpholin-4-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-9-6-15(7-10(2)19-9)8-14(18)12-4-3-11(16)5-13(12)17/h3-5,9-10,16-17H,6-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAOAJRANYCPYFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CC(=O)C2=C(C=C(C=C2)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-Dihydroxyphenyl)-2-(2,6-dimethylmorpholin-4-yl)ethanone

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